4-Ethynylbenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 4-Ethynylbenzyl alcohol and its derivatives involves catalytic processes and organocatalytic protocols. One notable approach is the synthesis of poly(4-ethynylbenzyl alcohol) [poly(4-EBA)] through the polymerization of 4-ethynylbenzyl alcohol using transition metal catalysts. This process results in a polymer with a conjugated backbone system and hydroxy functional groups, displaying significant optical properties, including photoluminescence (Gal et al., 2014). Additionally, asymmetric synthesis of β,β-diaryl ketones has been achieved using 4-hydroxybenzyl alcohols, demonstrating the compound's versatility in creating complex organic molecules (Niu et al., 2020).
Molecular Structure Analysis
4-Ethynylbenzyl alcohol's molecular structure is characterized by the presence of a phenyl ring attached to an ethynyl group and a hydroxyl group. This configuration enables its participation in a wide range of chemical reactions, serving as a precursor for various functional materials and chemicals.
Chemical Reactions and Properties
Chemical reactions involving 4-Ethynylbenzyl alcohol typically exploit its alkyne functionality and hydroxyl group. For instance, it can undergo polymerization to form polyacetylenes with hydroxy functional groups, showcasing its ability to contribute to materials science. The compound's reactions can be tailored to produce materials with specific properties, such as enhanced photoluminescence (Gal et al., 2014).
Scientific Research Applications
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Synthesis of Platinum-Acetylide Dendrimers
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Preparation of Rotaxanes
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Synthesis of Arylacetylenes
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Photoinduced Glycosylation of Cysteine-Containing Peptides
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Synthesis of Fluorescent Probes
Safety And Hazards
4-Ethynylbenzyl alcohol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Ethynylbenzyl alcohol .
properties
IUPAC Name |
(4-ethynylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZORVSTESPHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457502 | |
Record name | 4-Ethynylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylbenzyl alcohol | |
CAS RN |
10602-04-7 | |
Record name | 4-Ethynylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethynylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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